4-Chloro-8-fluoro-2-methylquinoline
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Overview
Description
4-Chloro-8-fluoro-2-methylquinoline is a fluorinated quinoline derivative with the molecular formula C10H7ClFN and a molecular weight of 195.62 g/mol . This compound is part of a class of heterocyclic aromatic organic compounds known for their diverse applications in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoro-2-methylquinoline typically involves the cyclization of appropriate precursors. One common method includes the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the nucleophilic substitution of halogen atoms or diaza groups, followed by cyclization reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of robust catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluoro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine or fluorine atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often leading to the formation of quinoline derivatives with different properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-8-fluoro-2-methylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoro-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine and chlorine atoms enhance its binding affinity and specificity, leading to effective inhibition of target enzymes . This interaction disrupts normal cellular processes, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-fluoro-3-methylquinoline
- 4-Chloro-6-fluoro-2-methylquinoline
- 2-Chloro-3-chloromethyl-7-fluoroquinoline
Uniqueness
4-Chloro-8-fluoro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinoline ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
4-chloro-8-fluoro-2-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLIYBDVJXLAHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10488855 |
Source
|
Record name | 4-Chloro-8-fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10488855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18615-59-3 |
Source
|
Record name | 4-Chloro-8-fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10488855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-8-fluoro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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